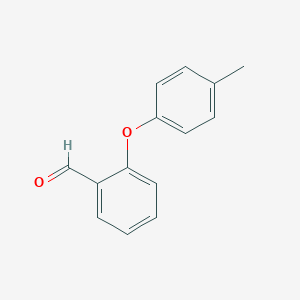

2-(4-甲基苯氧基)苯甲醛

描述

Synthesis Analysis

The synthesis of related benzaldehyde derivatives is well-documented in the provided literature. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, which involves photochemical and acid-catalyzed rearrangements . Another example is the synthesis of 4-hydroxybiphenyl-2-carboxylates from α,β-unsaturated aldehydes, which proceeds via an oxygenative [3 + 3] benzannulation reaction . Additionally, a new method for the preparation of 4-benzyloxyl-2-hydroxyl benzaldehyde from resorcinol is reported, which includes a Vilsmeier reaction and selective deprotection steps .

Molecular Structure Analysis

The molecular structures of similar compounds have been characterized using various spectroscopic techniques. For example, the structure of azo-benzoic acids and their precursors was confirmed using NMR, UV–VIS, and IR spectroscopy, and molecular structures were optimized using density functional theory . The structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically, providing detailed information about its molecular geometry .

Chemical Reactions Analysis

The chemical behavior of benzaldehyde derivatives under different conditions has been studied. For instance, the photochemical and acid-catalyzed rearrangements of a benzaldehyde derivative leading to various products have been explored . The base-mediated oxygenative benzannulation reaction of α,β-unsaturated aldehydes is another example of a chemical reaction involving benzaldehyde derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be deduced from spectroscopic studies and theoretical calculations. The spectroscopic study and structure of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde provide insights into their vibrational and energetic data, as well as electronic properties like HOMO, LUMO energies, and absolute electronegativity . The major urinary metabolite of 4-(4-fluorophenoxy)benzaldehyde semicarbazone after oral dosing to rats indicates the metabolic stability and potential bioactivity of such compounds .

科学研究应用

Application in Synthesis of Bioactive Natural Products and Conducting Polymers

- Field : Organic Chemistry

- Summary : Phenol derivatives, such as m-aryloxy phenols, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

- Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results : Innovative synthetic methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application in Plastics, Adhesives, and Coatings Industries

- Field : Industrial Chemistry

- Summary : m-Aryloxy phenols are used in various industries, including plastics, adhesives, and coatings .

- Methods : These compounds are used to improve the thermal stability and flame resistance of materials .

- Results : The use of m-aryloxy phenols has resulted in materials with improved properties, such as increased thermal stability and flame resistance .

Application in Medicine and Agriculture

- Field : Medicine and Agriculture

- Summary : A chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) has shown potential as a physiologically active substance .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : Chlorocreasin exhibited pronounced antitumor activity .

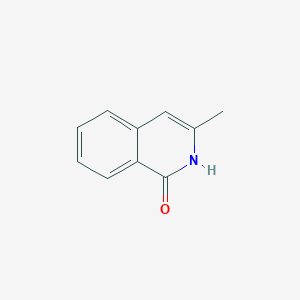

Application in Synthesis of Tetrahydroisoquinolinones

- Field : Organic Chemistry

- Summary : 3-(4-Methoxyphenoxy)benzaldehyde has been used as a building block in the synthesis of tetrahydroisoquinolinones .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The synthesis of tetrahydroisoquinolinones was successful .

Application in Determination of Hydrolytic Activity of Pyrethroids

- Field : Analytical Chemistry

- Summary : 3-(4-Methoxyphenoxy)benzaldehyde was used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .

- Methods : The compound was used as an internal standard in gas chromatography-mass spectrometry .

- Results : The determination of hydrolytic activity of pyrethroids was successful .

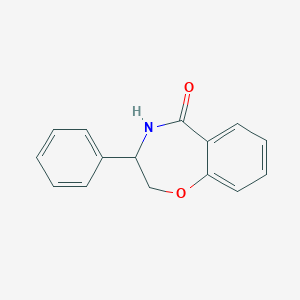

Application in Synthesis of Benzoxazole Derivatives

- Field : Organic Chemistry

- Summary : 3-(4-Methylphenoxy)benzaldehyde was used in the synthesis of benzoxazole derivatives of the mannopeptimycin glycopeptide antibiotics .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The synthesis of benzoxazole derivatives was successful .

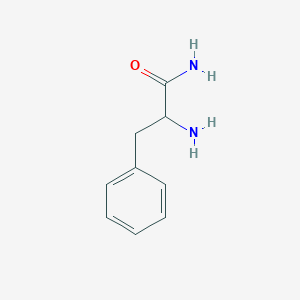

Application in Synthesis and Pharmacological Activities of Phenoxy Acetamide

- Field : Medicinal Chemistry

- Summary : Phenoxy acetamide and its derivatives (Chalcone, Indole and Quinoline) have been investigated for their synthesis and pharmacological activities .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : This literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

Application in Determination of Hydrolytic Activity of Pyrethroids

- Field : Analytical Chemistry

- Summary : 3-(4-Methoxyphenoxy)benzaldehyde was used as an internal standard during the determination of hydrolytic activity of pyrethroids by gas chromatography-mass spectrometry .

- Methods : The compound was used as an internal standard in gas chromatography-mass spectrometry .

- Results : The determination of hydrolytic activity of pyrethroids was successful .

Application in Synthesis of Benzoxazole Derivatives

- Field : Organic Chemistry

- Summary : 3-(4-Methylphenoxy)benzaldehyde was used in the synthesis of benzoxazole derivatives of the mannopeptimycin glycopeptide antibiotics .

- Methods : The exact methods of application or experimental procedures were not specified in the source .

- Results : The synthesis of benzoxazole derivatives was successful .

安全和危害

属性

IUPAC Name |

2-(4-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRCJKQVYKILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363058 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenoxy)benzaldehyde | |

CAS RN |

19434-35-6 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)